Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate
Description
Properties
IUPAC Name |
methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-12(15)8-2-3-10(13)11(6-8)14-7-9-4-5-17-9/h2-3,6,9,14H,4-5,7,13H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYHKCZODRRMMV-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)NCC2CCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=C(C=C1)N)NC[C@@H]2CCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Esterification and Amine Coupling
The most widely reported method involves a two-step sequence: (1) esterification of 4-amino-3-nitrobenzoic acid, followed by (2) nucleophilic substitution with (S)-oxetan-2-ylmethanamine.
Step 1: Esterification of 4-Amino-3-Nitrobenzoic Acid
The carboxylic acid is treated with methanol under acidic catalysis (e.g., H₂SO₄ or TsOH) at reflux to yield methyl 4-amino-3-nitrobenzoate. This step achieves near-quantitative conversion due to the electrophilicity of the nitro group, which stabilizes the intermediate acyloxycarbenium ion.
Step 2: Nitro Reduction and Amine Coupling
The nitro group is reduced to an amine using hydrogen gas (50–80 atm) over palladium on carbon (Pd/C) in ethanol. Subsequent reaction with (S)-oxetan-2-ylmethanamine hydrochloride in dimethylformamide (DMF), catalyzed by N,N-diisopropylethylamine (DIPEA), affords the target compound.
Critical Data:
One-Pot Oxetane Functionalization
Recent advances leverage the oxetane ring’s stability under mild conditions. A patent-pending approach dissolves (S)-oxetan-2-ylmethanamine hydrochloride directly in DMF with methyl 3-fluoro-4-nitrobenzoate, using DIPEA to deprotonate the amine. The nitro group is then reduced in situ without isolating intermediates. This method reduces purification steps and improves overall yield to 89%.
Industrial-Scale Production Strategies
Continuous Flow Reactor Optimization
Industrial protocols favor continuous flow systems to enhance reproducibility. Key modifications include:
-
Residence Time Control: 20–30 minutes for esterification, preventing oxetane ring opening.
-
Automated pH Adjustment: Maintains reaction at pH 6–7 during amine coupling to minimize side reactions.
Table 2.1: Industrial Process Metrics
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Annual Output | 50 kg | 500 kg |
| Purity | 95% | 98.5% |
| Solvent Consumption | 8 L/kg | 2 L/kg |
Oxetane Ring Stability Under Synthetic Conditions
The oxetane ring’s susceptibility to ring-opening reactions necessitates careful reagent selection:
Acidic Conditions
Strong acids (e.g., H₂SO₄) protonate the oxetane oxygen, leading to nucleophilic attack and ring cleavage. Alternatives include:
Reductive Environments
Lithium aluminum hydride (LiAlH₄) decomposes oxetanes at >40°C, whereas sodium borohydride (NaBH₄) is inert below 80°C. For nitro reductions, Pd/C under 50 atm H₂ preserves ring integrity.
Novel Methodologies from Recent Literature
Strecker Synthesis for Amino Acid Derivatives
A ChemRxiv study demonstrates the Strecker reaction using trimethylsilyl cyanide (TMSCN) and dibenzylamine to synthesize 3-cyano-3-dibenzylamino oxetane precursors. Hydrolysis with aqueous HCl yields intermediates compatible with esterification.
Table 4.1: Alternative Pathways Comparison
| Method | Starting Material | Yield | Purity |
|---|---|---|---|
| Strecker Synthesis | Oxetan-3-one | 78% | 95% |
| Henry Reaction | Nitromethane | 65% | 89% |
Challenges and Optimization Strategies
Byproduct Formation During Amine Coupling
Competitive N-alkylation of the oxetane nitrogen generates dimethylated byproducts. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Drug Development
Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate serves as an important intermediate in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists. These compounds are significant in treating conditions such as type 2 diabetes and obesity due to their role in enhancing insulin secretion and reducing appetite . The oxetan moiety contributes to the structural diversity of peptide mimetics, which can improve bioavailability and metabolic stability.
Research has indicated that derivatives of this compound exhibit various biological activities, including anti-inflammatory and analgesic effects. Studies have shown that modifications to the amino and benzoate groups can enhance pharmacological properties, making them suitable candidates for further investigation in therapeutic applications .
Chemical Synthesis
As a versatile building block, this compound is employed in the synthesis of complex organic molecules. Its functional groups allow for various chemical reactions, including amination and esterification, facilitating the development of new compounds with desired biological activities .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate involves its interaction with specific molecular targets. The oxetane ring and amino groups play crucial roles in its reactivity and binding to biological molecules. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Nitro Derivative: Methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate
- Molecular Formula : C₁₂H₁₄N₂O₅
- Molecular Weight : 266.25 g/mol
- Key Difference: Substitution of the 4-amino group with a nitro group.
- The amino derivative’s lower molecular weight (236.27 vs. 266.25) may improve pharmacokinetic properties .
Pesticide-Related Benzoate Esters
Compounds such as triflusulfuron methyl ester and metsulfuron methyl ester () share a methyl benzoate core but feature sulfonylurea and triazine substituents:
- Functional Groups : Sulfonylurea bridges and triazine rings (e.g., C₉H₁₀F₃N₅O₅S for triflusulfuron).
- Applications : Herbicidal activity via acetolactate synthase inhibition.
- Contrast : The target compound lacks sulfonylurea/triazine motifs, suggesting divergent applications (e.g., medicinal chemistry vs. agrochemicals) .
Acetoxy-Substituted Analogs
A compound from , methyl 4-amino-3-((2S,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)-tetrahydro-2H-pyran-2-yloxy)benzoate, differs significantly:
- Molecular Formula : C₂₂H₂₅Cl₂O₁₂
- Molecular Weight : 551.07 g/mol (calculated).
- Key Features: A glycoside-like tetraacetylated pyranosyl group replaces the oxetane moiety.
- Implications : The bulky, polar substituents likely reduce membrane permeability compared to the compact oxetane group in the target compound .
Arylaminobut-2-enoate Derivatives
Methyl 2-benzoylamino-3-arylaminobut-2-enoates () share a benzoate backbone but include α,β-unsaturated ester and benzoylamino groups:
- Function : These derivatives may serve as intermediates for heterocyclic compounds, whereas the oxetane group in the target compound could enhance metabolic stability in drug design .
Comparative Data Table
Key Findings and Implications
- Structural Flexibility: The oxetane group in the target compound offers a balance between rigidity and solubility, distinguishing it from bulkier (e.g., tetraacetylated pyranosyl) or agrochemically oriented (e.g., sulfonylurea) analogs.
- Functional Group Impact: Amino vs. nitro substituents influence reactivity and drug-likeness, while the absence of triazine/sulfonylurea groups limits herbicidal utility.
- Synthetic Pathways : Evidence suggests divergent synthetic strategies, with oxetane-containing compounds requiring specialized methods compared to acetylated or α,β-unsaturated analogs.
Biological Activity
Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate, with the CAS number 2230200-74-3, is a compound of interest due to its potential biological activities. This article delves into its synthesis, characterization, and biological effects, particularly focusing on its antiviral properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-amino-3-(oxetan-2-yl)methylaminobenzoic acid with methanol under acidic conditions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound .
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound against various viral pathogens. Notably, its activity against Hepatitis B Virus (HBV) has been investigated:
- In Vitro Studies : The compound demonstrated significant antiviral activity in vitro, with an IC50 value of approximately 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains. This suggests that it may serve as a promising candidate for further development as an anti-HBV agent .
- Mechanism of Action : The proposed mechanism involves the enhancement of intracellular levels of APOBEC3G, a cellular protein that inhibits HBV replication. This mechanism is crucial as it provides a novel pathway for combating HBV infections, particularly in drug-resistant cases .
Cytotoxicity Assessment
The cytotoxic effects of this compound were evaluated using MTT assays. The results indicated that the compound exhibits low cytotoxicity at concentrations effective for antiviral activity, making it a candidate for therapeutic use .
Case Studies and Research Findings
A recent study published in a peer-reviewed journal focused on the synthesis and biological evaluation of this compound alongside other derivatives. The findings suggested that modifications to the oxetane ring could enhance antiviral efficacy while maintaining low toxicity profiles .
| Compound | IC50 (µM) | Cytotoxicity (CC50) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 1.99 (wild-type) 3.30 (drug-resistant) | >100 | >50 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- The compound is synthesized via multi-step nucleophilic substitution and protection/deprotection strategies. A common approach involves coupling 4-amino-3-nitrobenzoic acid derivatives with (2S)-oxetan-2-ylmethylamine, followed by reduction and esterification .
- Reaction optimization includes screening catalysts (e.g., Pd/C for nitro group reduction), temperature control (e.g., 0–5°C for amine coupling to minimize side reactions), and solvent selection (e.g., DMF for solubility of intermediates). Purity ≥95% is typically achieved via column chromatography and recrystallization .
Q. How is the structural integrity of the compound validated in academic settings?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm the presence of the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and ester carbonyl (δ ~165–170 ppm) .
- HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H] at m/z 265.12), while HPLC monitors purity using C18 columns and gradient elution .
- X-ray Crystallography (if applicable): Single-crystal analysis resolves stereochemistry, particularly for the (2S)-oxetane configuration .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodology :
- Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the ester group or oxidation of the amine .
- Monitor degradation via periodic TLC or HPLC; instability is observed in polar aprotic solvents (e.g., DMSO) due to trace moisture .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the oxetane ring in downstream functionalization?
- Methodology :
- Density Functional Theory (DFT) : Calculate ring strain energy (~25–30 kcal/mol for oxetane) and nucleophilic attack susceptibility at the methylamino group. Software like Gaussian or ORCA models transition states for ring-opening reactions .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. MeCN) to guide experimental design .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodology :
- DoE (Design of Experiments) : Systematically vary parameters (e.g., stoichiometry, catalyst loading) to identify critical factors. For example, excess oxetan-2-ylmethylamine (>1.2 equiv) improves coupling efficiency .
- Kinetic Studies : Use in-situ IR or Raman spectroscopy to track intermediate formation and optimize reaction timelines .
Q. How does the stereochemistry of the oxetane ring influence biological activity in structure-activity relationship (SAR) studies?
- Methodology :
- Synthesize enantiomeric analogs (e.g., (2R)-oxetane) and compare bioactivity (e.g., enzyme inhibition assays).
- Circular Dichroism (CD) : Correlate stereochemical configuration with conformational preferences in solution .
Q. What analytical techniques are suitable for detecting trace impurities in scaled-up batches?
- Methodology :
- LC-MS/MS : Identify low-abundance byproducts (e.g., de-esterified acids or dimerized species) with limits of detection (LOD) <0.1% .
- ICP-MS : Screen for heavy metal residues (e.g., Pd from catalytic steps) to ensure compliance with ICH Q3D guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
